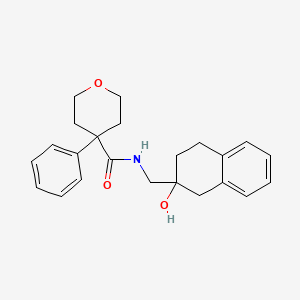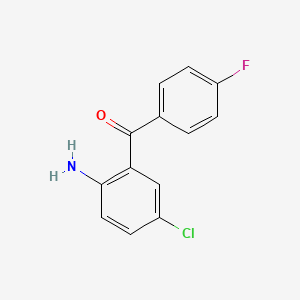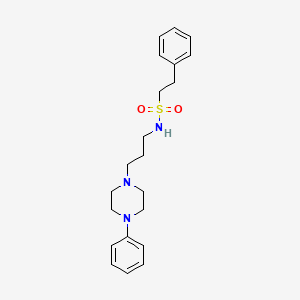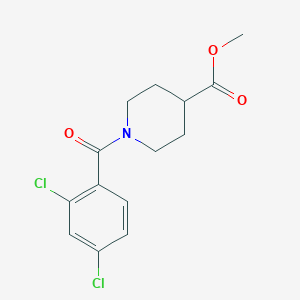
1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine, also known as MS-33, is a pyrrolidine-based compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has shown promising results in various preclinical studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Sulfenylation of Pyrroles and Indoles : The sulfenylation of 1-substituted pyrroles and indoles, a process relevant to the synthesis of various sulfur-containing heterocyclic compounds, has been studied. The process utilizes activating or weakly deactivating substituents towards electrophilic substitution, such as alkyl and phenylsulfonylethyl groups. This method facilitates the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, showcasing the potential of sulfur-containing reagents in diversifying pyrrole and indole derivatives (Gilow et al., 1991).
Ring-Opening/Ring-Closing Protocols : A study explored the ring-opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines, followed by modification leading to N-fused pyrroles. This approach underscores a versatile method to access N-fused pyrroles, highlighting the utility of 1-(Methylsulfonyl)-3-(thiophen-3-yl)pyrrolidine derivatives in synthesizing compounds of synthetic and biological interest (Bianchi et al., 2014).
Catalytic Asymmetric Cycloadditions : Enantioenriched 3-pyrrolines have been synthesized through a highly enantioselective catalyzed 1,3-dipolar cycloaddition of azomethine ylides with bis-sulfonyl ethylene, followed by a reductive elimination of the sulfonyl group. This method presents a novel strategy for the enantioselective synthesis of biologically active compounds, including C-azanucleosides, demonstrating the application of sulfonyl compounds in asymmetric synthesis (López-Pérez et al., 2008).
Synthesis of Anticancer Agents : Research has focused on the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents. This work involves the use of mesitylene sulfonyl chloride in the synthesis of compounds with significant cytotoxic effects on various cancer cell lines, indicating the potential of sulfonamide derivatives in anticancer drug development (Redda et al., 2011).
Material Science Applications
- Synthesis of Polyphenylquinoxalines : Thioether-bridged polyphenylquinoxalines have been synthesized for applications in material science. These polymers exhibit good solubility, thermal stability, and optical properties, making them suitable for high-refractive-index applications and low-birefringence materials. The incorporation of sulfur-containing moieties like those in this compound derivatives contributes to the unique properties of these materials (Li et al., 2010).
properties
IUPAC Name |
1-methylsulfonyl-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-4-2-8(6-10)9-3-5-13-7-9/h3,5,7-8H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGYIHLSQHTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

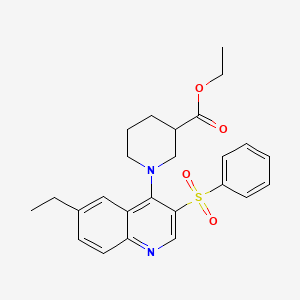
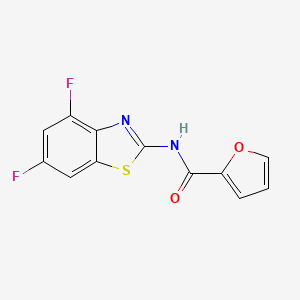

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2882866.png)
![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)
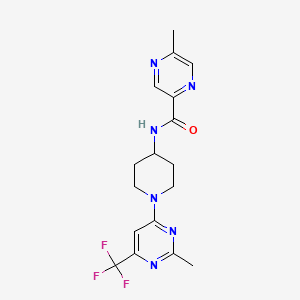
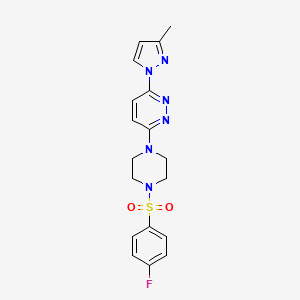
![5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2882872.png)
